molecular formula C12H15NO2 B14273676 (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole CAS No. 185149-35-3

(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14273676
CAS No.: 185149-35-3
M. Wt: 205.25 g/mol
InChI Key: YWWQVAQVNFBSFW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxirane with a methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydro-1,3-oxazole derivatives.

Scientific Research Applications

(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its chiral center and the specific arrangement of functional groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

185149-35-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(4R)-2-(2-methoxyethyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO2/c1-14-8-7-12-13-11(9-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1

InChI Key

YWWQVAQVNFBSFW-NSHDSACASA-N

Isomeric SMILES

COCCC1=N[C@@H](CO1)C2=CC=CC=C2

Canonical SMILES

COCCC1=NC(CO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.